

The Core Reactivity of Hydrocinchonine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Hydrocinchonine*

Cat. No.: *B045880*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocinchonine, a cinchona alkaloid, is a cornerstone of asymmetric catalysis. As a diastereomer of hydroquinine, its unique stereochemical arrangement provides a powerful platform for inducing chirality in a wide array of chemical transformations. This technical guide delves into the fundamental reactivity of the **hydrocinchonine** molecule, exploring the intrinsic properties of its functional groups and its application as a catalyst in key synthetic reactions. This document provides a comprehensive overview for researchers leveraging **hydrocinchonine** in drug discovery and development.

Physicochemical Properties of Hydrocinchonine

A foundational understanding of **hydrocinchonine**'s physical and chemical properties is essential for its effective application.

Property	Value
Molecular Formula	C ₁₉ H ₂₄ N ₂ O
Molecular Weight	296.41 g/mol
Melting Point	268-269 °C
Optical Rotation [α] _D	+204° (c = 0.6 in ethanol)
pKa	~8.8-9.7 (for the quinuclidine nitrogen)
Solubility	Soluble in alcohol; sparingly soluble in water and ether.

Fundamental Reactivity of the Hydrocinchonine Core

The reactivity of **hydrocinchonine** is dictated by the interplay of its three primary functional regions: the quinoline ring, the quinuclidine core, and the C9 hydroxyl group.

The Quinoline Moiety

The quinoline ring system is an aromatic heterocycle that influences the electronic environment of the molecule. It is generally susceptible to electrophilic aromatic substitution, with reactions favoring positions on the carbocyclic ring (C5 and C8). The nitrogen atom in the quinoline ring is weakly basic due to the delocalization of its lone pair of electrons in the aromatic system.

The Quinuclidine Core

The bicyclic quinuclidine core contains a sterically hindered yet highly basic tertiary amine. This nitrogen atom is the primary site of basicity and nucleophilicity in the molecule, making it a key feature in **hydrocinchonine**'s catalytic activity. It can be protonated to form salts or quaternized to generate phase-transfer catalysts. The quinuclidine nitrogen is responsible for activating nucleophiles in many catalyzed reactions.

The C9 Hydroxyl Group

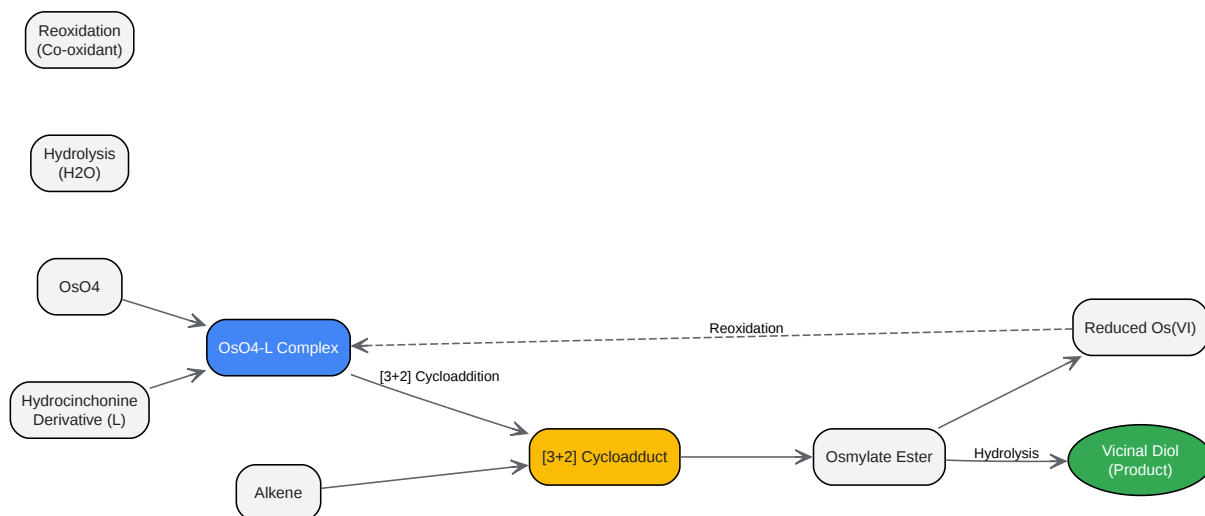
The secondary hydroxyl group at the C9 position is a critical functional group for catalysis. It can act as a hydrogen bond donor, activating electrophiles and organizing the transition state in asymmetric reactions. This hydroxyl group can also be derivatized to modify the catalyst's steric and electronic properties, leading to enhanced selectivity and reactivity. Common derivatization reactions include esterification and etherification. Oxidation of the hydroxyl group yields the corresponding ketone, hydrocinchoninone.

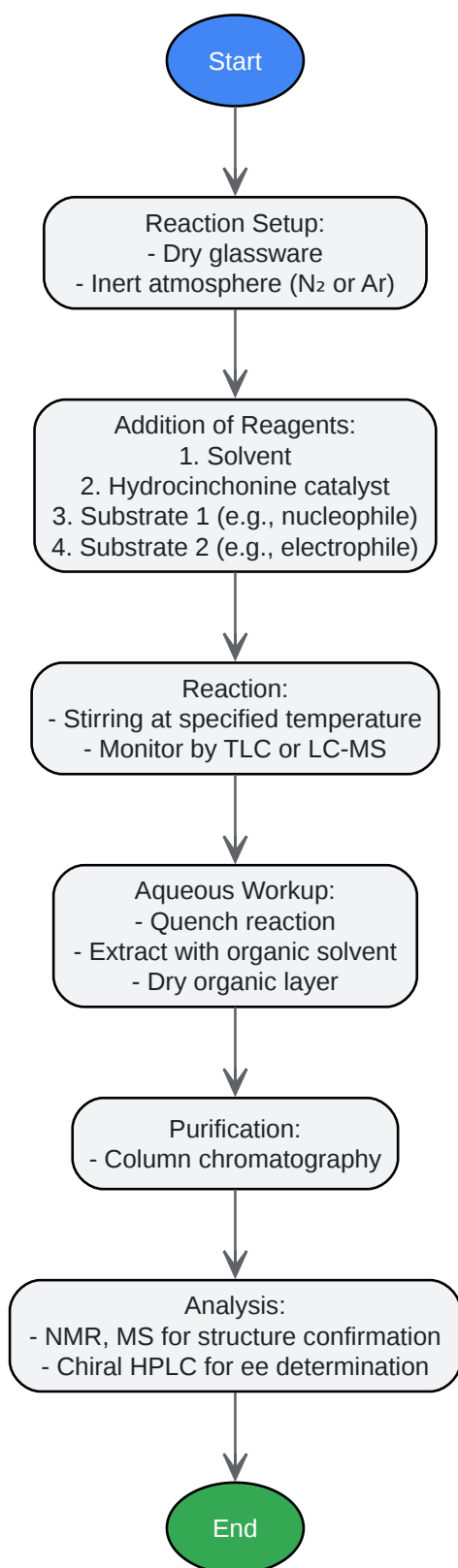
Hydrocinchonine in Asymmetric Catalysis

Hydrocinchonine and its derivatives are renowned for their ability to catalyze a variety of asymmetric reactions with high enantioselectivity.

Sharpless Asymmetric Dihydroxylation

One of the most notable applications of cinchona alkaloids is in the Sharpless asymmetric dihydroxylation of olefins. While dihydroquinidine (the pseudoenantiomer of dihydroquinine) is more commonly associated with the commercially available AD-mix- β , **hydrocinchonine** derivatives can also be employed as chiral ligands for osmium tetroxide, facilitating the enantioselective formation of vicinal diols.





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